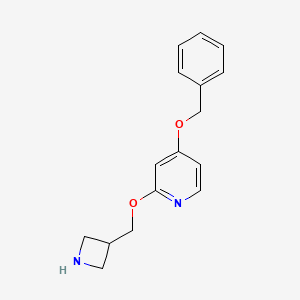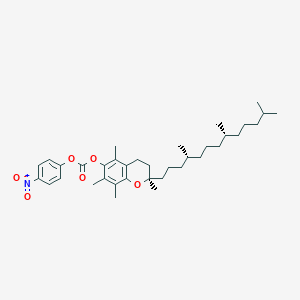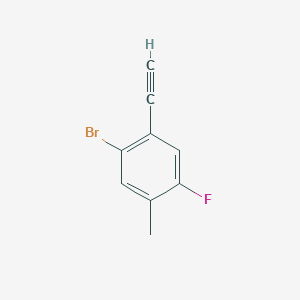
1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene is an aromatic compound with a benzene ring substituted with bromine, ethynyl, fluoro, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired substituents. For example, bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation to form alkenes or alkanes.
Oxidation and Reduction: The compound can undergo oxidation to introduce functional groups like hydroxyl or carbonyl, and reduction to remove or modify existing substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrogenation: Hydrogen gas in the presence of a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while hydrogenation of the ethynyl group can produce alkenes or alkanes.
Applications De Recherche Scientifique
1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.
Catalysis: It can be used as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene in chemical reactions involves the interaction of its substituents with reagents and catalysts. For example, in electrophilic aromatic substitution, the electron-withdrawing effects of the fluoro and ethynyl groups influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions on the ring
Comparaison Avec Des Composés Similaires
- 1-Bromo-4-fluoro-2-methylbenzene
- 1-Bromo-2-ethynylbenzene
- 4-Ethynyl-1-fluoro-2-methylbenzene
Comparison: 1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both ethynyl and fluoro groups provides distinct electronic properties, making it more reactive in certain types of chemical reactions compared to similar compounds. Additionally, the methyl group can influence the compound’s steric and electronic environment, further differentiating it from other benzene derivatives .
Propriétés
Formule moléculaire |
C9H6BrF |
|---|---|
Poids moléculaire |
213.05 g/mol |
Nom IUPAC |
1-bromo-2-ethynyl-4-fluoro-5-methylbenzene |
InChI |
InChI=1S/C9H6BrF/c1-3-7-5-9(11)6(2)4-8(7)10/h1,4-5H,2H3 |
Clé InChI |
NCQDIDAGKNNKTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1F)C#C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![trans 4-[(Tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid methyl ester](/img/structure/B13720720.png)
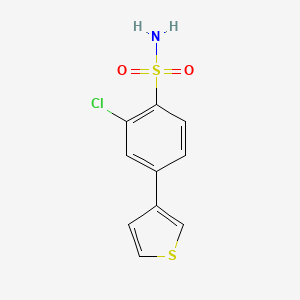
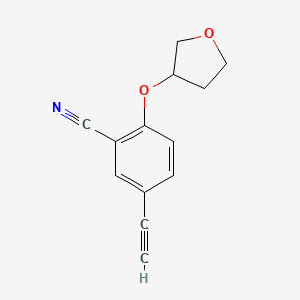
![all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B13720747.png)
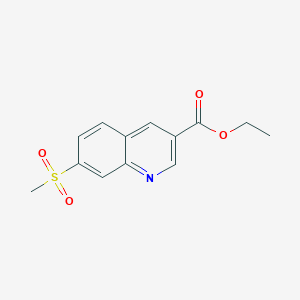
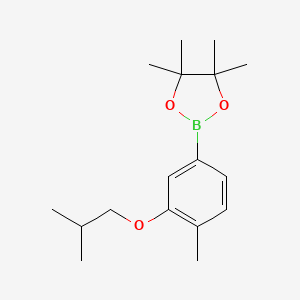
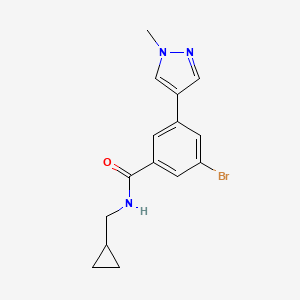
![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate](/img/structure/B13720765.png)


